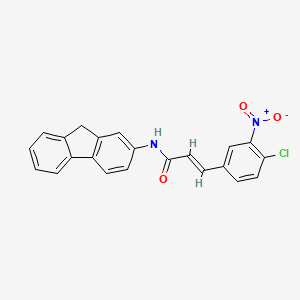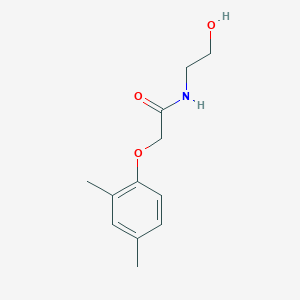![molecular formula C22H20BrNO2 B4922769 6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)
6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a member of the benzo[h]quinoline family and has been found to possess a range of biological activities, including antimicrobial, anticancer, and antiviral properties. In
Mechanism of Action
The mechanism of action of 6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific cellular targets, including enzymes and receptors. For example, the compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. In addition, the compound has been found to interact with the estrogen receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one have been studied in various in vitro and in vivo models. The compound has been found to induce apoptosis, a programmed cell death process, in cancer cells. It has also been shown to inhibit cell proliferation and migration, which are important processes involved in cancer progression. In addition, the compound has been found to modulate the immune response, which may contribute to its antimicrobial and antiviral activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its potent biological activity. The compound has been found to possess a range of biological activities, including antimicrobial, anticancer, and antiviral properties, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One potential direction is to investigate the compound's potential applications in the treatment of viral infections, including COVID-19. Another direction is to explore the compound's mechanism of action in more detail, including its interactions with specific cellular targets. In addition, the development of novel synthetic methods for the compound may improve its yield and bioavailability, making it a more viable candidate for drug development.
Synthesis Methods
The synthesis of 6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the reaction between 2-isopropoxybenzaldehyde and 6-bromo-1,2,3,4-tetrahydroquinoline in the presence of acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Scientific Research Applications
6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a range of biological activities, including antimicrobial, anticancer, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, the compound has been found to possess potent antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2).
properties
IUPAC Name |
6-bromo-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-13(2)26-20-10-6-5-8-15(20)17-12-21(25)24-22-16-9-4-3-7-14(16)19(23)11-18(17)22/h3-11,13,17H,12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGAQJHTKYLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)



![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)
![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![2-methyl-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4922749.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922756.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922761.png)
![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4922764.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea](/img/structure/B4922781.png)
![methyl [3,4-bis(acetyloxy)-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2-furanyl]acetate](/img/structure/B4922787.png)